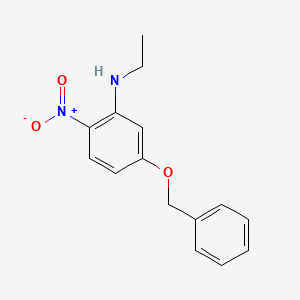

5-Bromo-1,2-dihydroisoquinolin-3(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

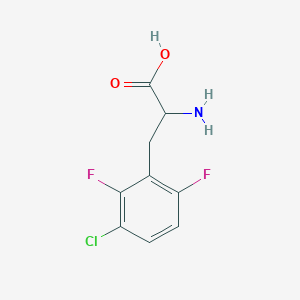

5-Bromo-1,2-dihydroisoquinolin-3(4H)-one (5-Bromo-1,2-DIQ) is a heterocyclic aromatic compound that is used in many scientific research applications. It is a colorless, crystalline solid with a melting point of 116-118°C. 5-Bromo-1,2-DIQ has a wide range of applications in medicinal chemistry, organic synthesis, and materials science. In

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 5-Bromo-1,2-dihydroisoquinolin-3(4H)-one is a product of the bromination of isoquinoline, which can be achieved using various acids and brominating agents. This process demonstrates the sensitivity to the choice of brominating agent, acid, temperature, and concentration (Brown & Gouliaev, 2004).

Biological Evaluation and Molecular Docking

- Research has explored the synthesis of various compounds related to this compound, evaluating their potential anticancer properties against different human cell lines. Molecular docking studies help to understand the binding motifs of these compounds within certain enzymes (Agbo et al., 2015).

Application in Synthesis of Aporphines

- The compound plays a role in the radical cyclization of bromobenzylisoquinolines, leading to the synthesis of aporphines and related compounds. This process opens new routes for synthesizing diverse chemical structures (Estévez et al., 1994).

Synthesis of Hydrogenated Thiazoloisoquinolines

- This compound is involved in the preparation of dihydro- and tetrahydro-thiazoloisoquinolines, which are synthesized from dihydroisoquinoline derivatives. These compounds are studied for their spectral characteristics (Rozwadowska & Sulima, 2001).

Prodrug System Development

- It has been used in the development of bioreductively activated prodrug systems. These systems aim for selective drug delivery to hypoxic tissues, showcasing the compound's potential in targeted therapy (Parveen et al., 1999).

Synthesis of Pyrroloisoquinolines

- The compound is instrumental in the synthesis of pyrroloisoquinolines, where it reacts with activated alkynes to form stable tetrahydropyrroloisoquinolinium ylides. This process is important for creating substituted dihydropyrroloisoquinolines (Voskressensky et al., 2010).

Propriétés

IUPAC Name |

5-bromo-2,4-dihydro-1H-isoquinolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-3-1-2-6-5-11-9(12)4-7(6)8/h1-3H,4-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZHKYNPYPMEPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CNC1=O)C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole](/img/structure/B2968445.png)

![5-methyl-12-oxo-N-phenyl-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2968448.png)

![(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2968451.png)

![Methyl (E)-4-[(4-methyl-1,3-thiazol-2-yl)methyl-(oxolan-2-ylmethyl)amino]-4-oxobut-2-enoate](/img/structure/B2968452.png)

![3-[(2-Bromophenyl)methyl]azetidine; trifluoroacetic acid](/img/structure/B2968453.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2968457.png)

![3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea](/img/structure/B2968460.png)

![4-(4-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole](/img/structure/B2968461.png)

![[2-(4-Carbamoylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2968463.png)